1-Bromo-2-methylhexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQKWRHPZIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methylhexane

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-2-methylhexane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and supplier information.

Core Physical and Chemical Properties

This compound is a colorless liquid organobromine compound.[1] It is primarily utilized in organic synthesis as an alkylating agent.[1] The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 101258-57-5 | [1][2][3][4][5][6] |

| Molecular Formula | C7H15Br | [1][2][3][6] |

| Molecular Weight | 179.1 g/mol | [1][2][3][6][7] |

| Boiling Point | 170.18°C (estimate) | [1][2][3][4][5] |

| Density | 1.1337 g/cm³ (estimate) | [1][2][3][4][5] |

| Refractive Index | 1.4339 (estimate) | [1][2][3][4][5] |

| LogP (Octanol/Water Partition Coefficient) | 3.20760 | [1][2] |

| Exact Mass | 178.03571 Da | [3][6][7] |

Experimental Protocols for Property Determination

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For greater accuracy, this is often performed with a calibrated thermometer and by observing the temperature plateau during distillation.

Density Measurement: Density is determined by measuring the mass of a known volume of the substance. A common laboratory method involves using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume).

Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbe refractometer. A small sample of the liquid is placed on the prism, and light is passed through it. The angle of refraction is measured, and the refractive index is read directly from a calibrated scale. The measurement is temperature-dependent and is usually reported at a specific temperature, such as 20°C.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid compound like this compound.

Logical Relationships: Synthesis Pathway

As a synthetic building block, the chemical reactions of this compound are of primary interest. One common synthetic route to produce 1-bromoalkanes is through the free-radical addition of hydrogen bromide to an alkene. This process, known as anti-Markovnikov addition, yields the 1-bromo derivative.

The diagram below illustrates the conceptual synthesis pathway for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][8] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area, away from heat and open flames.[8]

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 101258-57-5 [amp.chemicalbook.com]

- 5. This compound CAS#: 101258-57-5 [m.chemicalbook.com]

- 6. This compound | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R)-1-bromo-2-methylhexane | C7H15Br | CID 15593570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

1-Bromo-2-methylhexane chemical structure and bonding

An In-depth Technical Guide to 1-Bromo-2-methylhexane: Structure, Bonding, and Applications

Abstract

This compound is a halogenated alkane that serves as a valuable intermediate and building block in organic synthesis. Its structure, characterized by a chiral center and a reactive carbon-bromine bond, makes it a versatile reagent for introducing a 2-methylhexyl group into various molecular frameworks. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and synthetic utility. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for research and application purposes.

Chemical Structure and Stereochemistry

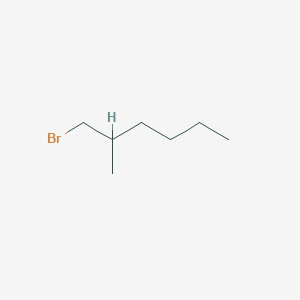

This compound is a primary alkyl halide with the chemical formula C₇H₁₅Br.[1][2] Its structure consists of a hexane (B92381) backbone with a methyl group attached to the second carbon atom and a bromine atom attached to the first.

The IUPAC name for this compound is this compound.[2] A critical feature of its structure is the presence of a chiral center at the second carbon atom (C2), the point of attachment for the methyl group. This chirality means that this compound can exist as a pair of enantiomers: (S)-1-bromo-2-methylhexane and (R)-1-bromo-2-methylhexane.[1][3] The specific stereoisomer can significantly influence its interactions in chiral environments, a crucial consideration in drug development and stereoselective synthesis.

Caption: Skeletal structure of this compound, with the chiral center at C2 marked with an asterisk.

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds. The carbon atoms in the hexane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom.

Key bonding features include:

-

C-C and C-H Bonds: These are standard nonpolar covalent bonds that form the hydrocarbon backbone of the molecule.

-

C-Br Bond: The bond between the first carbon atom (C1) and the bromine atom is a polar covalent bond. Bromine is more electronegative than carbon, which creates a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C1 carbon. This polarization makes the C1 atom electrophilic and susceptible to attack by nucleophiles, which is the basis of its chemical reactivity.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its identification, purification, and use in quantitative studies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Br | [1][2][4] |

| Molecular Weight | 179.10 g/mol | [1][2][5] |

| Boiling Point | 170.18°C (estimate) | [4][5][6] |

| Density | 1.1337 g/cm³ (estimate) | [4][5][6] |

| Refractive Index | 1.4339 (estimate) | [4][5][6] |

| CAS Number | 101258-57-5 | [2][4][5] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. While specific spectra depend on the experimental conditions, characteristic features are known.

| Spectroscopy Type | Key Features | Reference(s) |

| ¹³C NMR | Spectra are available for this compound, allowing for the identification of the seven distinct carbon environments. | [2] |

| Mass Spec. | GC-MS data is available, typically showing a molecular ion peak and a characteristic isotopic pattern due to bromine. | [2] |

| IR Spectroscopy | Vapor phase IR spectra are available, which would show characteristic C-H stretching and bending vibrations. | [2] |

Synthesis and Reactivity

This compound is primarily used as an alkylating agent in organic synthesis.[4] Its synthesis and subsequent reactions are fundamental to its application.

Synthesis

A common method for synthesizing this compound is from its corresponding alcohol, 2-methylhexan-1-ol (B1580601). This transformation can be achieved using various brominating agents.

Caption: General workflow for the synthesis of this compound from 2-methylhexan-1-ol.

Reactivity

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The electrophilic C1 carbon is readily attacked by a wide range of nucleophiles, while the bromide ion serves as a good leaving group.

Caption: Logical flow of an Sₙ2 reaction involving this compound (R-Br) and a nucleophile (Nu:).

Experimental Protocols

Synthesis of this compound from 2-methylhexan-1-ol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-methylhexan-1-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylhexan-1-ol and 48% hydrobromic acid.

-

Catalysis: Slowly add concentrated sulfuric acid to the cooled flask while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Decant the dried liquid and purify by fractional distillation to obtain this compound. The fraction boiling around 170°C should be collected.[4][6]

Applications in Drug Development and Research

While this compound is not typically an active pharmaceutical ingredient itself, it is a key intermediate in the synthesis of more complex molecules. Its primary role is to introduce the lipophilic 2-methylhexyl side chain. This moiety can be important for modulating a drug candidate's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability.

Its utility in research is primarily as an alkylating agent to build carbon skeletons for novel compounds that are then screened for biological activity.

Safety Information

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. (2R)-1-bromo-2-methylhexane | C7H15Br | CID 15593570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Bromo-2-methylhexane 95% | CAS: 111555-12-5 | AChemBlock [achemblock.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 101258-57-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-bromo-2-methylhexane, a valuable alkyl halide intermediate in organic synthesis. The document details two robust methodologies: the substitution reaction of 2-methylhexan-1-ol (B1580601) and the anti-Markovnikov hydrobromination of 2-methyl-1-hexene (B165367). Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic data for this compound is presented below. This information is crucial for reaction monitoring, product identification, and purification.

| Property | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol |

| CAS Number | 101258-57-5 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 170.18 °C (estimated) |

| Density | 1.134 g/cm³ (estimated) |

| Refractive Index | 1.453 (estimated) |

| Spectroscopic Data | Predicted Characteristic Peaks |

| ¹H NMR | Signals expected in the 0.8-3.5 ppm range. |

| ¹³C NMR | Signals expected in the 10-45 ppm range. |

| Mass Spectrometry (MS) | Molecular ion peaks (M, M+2) at m/z 178/180. |

| Infrared (IR) Spectroscopy | C-Br stretch expected around 500-600 cm⁻¹. |

Synthetic Methodologies

Two primary and reliable methods for the synthesis of this compound are detailed below.

Method 1: Nucleophilic Substitution of 2-Methylhexan-1-ol

This is the most common and direct approach, involving the conversion of a primary alcohol to an alkyl bromide using a hydrobromic acid source. The reaction proceeds via an Sₙ2 mechanism.[1][2][3][4][5]

Caption: Sₙ2 synthesis of this compound from 2-methylhexan-1-ol.

Materials:

-

2-methylhexan-1-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhexan-1-ol and sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Set up for simple distillation and distill the crude this compound from the reaction mixture.

-

Transfer the distillate to a separatory funnel and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent and purify the product by fractional distillation, collecting the fraction boiling around 170-172 °C.

Method 2: Anti-Markovnikov Hydrobromination of 2-Methyl-1-hexene

This method utilizes a free-radical addition of hydrogen bromide to an alkene in the presence of a peroxide initiator. This regioselective reaction yields the terminal bromide.[6][7][8]

Caption: Free-radical anti-Markovnikov addition of HBr to 2-methyl-1-hexene.

Materials:

-

2-methyl-1-hexene

-

Hydrogen bromide (gas or in a suitable solvent)

-

Benzoyl peroxide or another radical initiator

-

Anhydrous diethyl ether or other suitable solvent

-

5% Sodium bisulfite solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-methyl-1-hexene in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Add a catalytic amount of benzoyl peroxide.

-

Cool the flask in an ice bath and bubble hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent, while stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bisulfite solution to remove excess peroxide, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either nucleophilic substitution of the corresponding primary alcohol or by the anti-Markovnikov hydrobromination of the terminal alkene. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein offer robust and reproducible methods for obtaining this important synthetic intermediate. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications in research and drug development.

References

- 1. vernier.com [vernier.com]

- 2. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 1-Bromo-2-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-methylhexane, a halogenated alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure

This compound is a chiral alkyl bromide with the chemical formula C₇H₁₅Br. Its structure consists of a hexane (B92381) chain with a bromine atom attached to the first carbon and a methyl group on the second carbon.

Caption: 2D structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.42 | dd | 1H | H-1a |

| 3.35 | dd | 1H | H-1b |

| 1.85 | m | 1H | H-2 |

| 1.25 - 1.45 | m | 4H | H-3, H-4 |

| 1.20 | m | 2H | H-5 |

| 0.95 | d | 3H | C2-CH₃ |

| 0.88 | t | 3H | H-6 |

dd = doublet of doublets, m = multiplet, d = doublet, t = triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 40.5 | C-1 |

| 38.8 | C-2 |

| 35.2 | C-3 |

| 29.1 | C-4 |

| 22.8 | C-5 |

| 19.5 | C2-CH₃ |

| 14.1 | C-6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1380 | Medium | C-H bend (CH₃) |

| 650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Relative Intensity | Proposed Fragment |

| 178/180 | Low | [M]⁺ (Molecular ion) |

| 99 | High | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30° pulse angle.

-

Set the acquisition time to 3-4 seconds.

-

Use a relaxation delay of 2 seconds.

-

Acquire 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Use a 45° pulse angle.

-

Set the acquisition time to 1-2 seconds.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium carrier gas

-

Appropriate GC column (e.g., non-polar capillary column)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to 250°C.

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

Use electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a mass range of m/z 40-300.

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Visualization of Spectroscopic Logic

The following diagrams illustrate the relationships between the molecular structure and the expected spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed mass spectrometry fragmentation pathway.

1-Bromo-2-methylhexane CAS number 101258-57-5 properties

CAS Number: 101258-57-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylhexane (CAS No. 101258-57-5). It includes a summary of its known characteristics, detailed hypothetical experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential, yet uncharacterized, biological significance based on the general reactivity of alkyl halides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₇H₁₅Br and a molecular weight of 179.1 g/mol .[1][2] While extensive experimental data is not publicly available, a collection of estimated and computed properties provides a foundational understanding of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | [1][2] |

| Molecular Weight | 179.1 g/mol | [1][2] |

| CAS Number | 101258-57-5 | [1][2] |

| Boiling Point (estimated) | 170.18 °C | [2] |

| Density (estimated) | 1.1337 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4339 | [2] |

| LogP (estimated) | 3.20760 | [2] |

Synthesis and Purification

Synthesis of this compound from 2-methylhexan-1-ol (B1580601)

Two common methods for this transformation are the reaction with phosphorus tribromide (PBr₃) or with hydrobromic acid (HBr).

2.1.1. Method A: Reaction with Phosphorus Tribromide (PBr₃)

This method is often preferred for its mild conditions and high yields for primary alcohols.

-

Reaction Scheme: 3 C₇H₁₆O + PBr₃ → 3 C₇H₁₅Br + H₃PO₃

-

Experimental Protocol:

-

To a stirred solution of 2-methylhexan-1-ol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.33 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over ice-water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

2.1.2. Method B: Reaction with Hydrobromic Acid (HBr)

This is a classic method for the synthesis of alkyl bromides.

-

Reaction Scheme: C₇H₁₆O + HBr → C₇H₁₅Br + H₂O

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methylhexan-1-ol (1 equivalent) and a 48% aqueous solution of hydrobromic acid (2-3 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the lower organic layer containing the product.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and proceed with purification.

-

Caption: Synthetic pathways to this compound.

Purification

The primary method for purifying crude this compound is fractional distillation under reduced pressure to prevent potential decomposition at higher temperatures.

-

Experimental Protocol:

-

Assemble a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Apply a vacuum and slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The estimated boiling point at atmospheric pressure is 170.18 °C, which will be significantly lower under vacuum.[2]

-

Caption: Purification workflow for this compound.

Characterization

The purified this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

-

Experimental Protocol:

-

Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Inject an aliquot of the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which should be consistent with the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

-

Experimental Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, should correspond to the structure of this compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of characteristic functional groups.

-

Experimental Protocol:

-

Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should show characteristic C-H stretching and bending vibrations for the alkyl chain and a strong absorption in the fingerprint region corresponding to the C-Br stretching vibration.

-

Caption: Analytical workflow for structural confirmation.

Biological Activity and Potential Applications in Drug Development

There is currently no specific information available in the public domain regarding the biological activity or potential applications of this compound in drug development. However, as an alkyl halide, it possesses the characteristics of an alkylating agent.

Alkylating agents are a class of compounds that can transfer an alkyl group to various nucleophilic moieties in biological systems, most notably the N7 position of guanine (B1146940) in DNA.[3] This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[3] Many clinically used anticancer drugs are alkylating agents.[4][5]

Given its structure as a primary alkyl bromide, this compound has the potential to act as a monoalkylating agent. Its reactivity would be influenced by the steric hindrance provided by the methyl group at the 2-position.

Potential Areas of Investigation:

-

Cytotoxicity Assays: In vitro studies using various cancer cell lines could be performed to assess the cytotoxic potential of this compound.[6]

-

Genotoxicity Assays: Assays such as the Ames test or micronucleus assay could determine if the compound causes DNA damage.[7]

-

Enzyme Inhibition: As an electrophile, it could potentially inhibit enzymes with nucleophilic residues in their active sites.[8]

It is important to note that the biological activity of a specific alkyl halide is highly dependent on its structure, which influences its reactivity, solubility, and ability to reach its biological target.[9] Further research is required to determine if this compound possesses any significant and selective biological activity that could be harnessed for therapeutic purposes.

Caption: Potential mechanism of action as an alkylating agent.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a primary alkyl bromide with potential as a synthetic intermediate. While its physical and chemical properties can be estimated, and plausible synthetic and analytical methods can be derived from general chemical principles, a significant knowledge gap exists regarding its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future studies are warranted to experimentally determine its properties and to investigate its potential as a biologically active agent.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. lookchem.com [lookchem.com]

- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 7. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-2-methylhexane, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Nomenclature

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name is derived by identifying the longest carbon chain as hexane, with a methyl group at the second position and a bromine atom at the first position.

Synonyms

In addition to its formal IUPAC name, this compound is also known by several synonyms, which are often encountered in chemical databases and commercial listings.[1][3][4][5] These include:

-

(R)-1-bromo-2-methylhexane (for the R-enantiomer)[6]

-

(S)-1-bromo-2-methylhexane (for the S-enantiomer)

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: Relationship between the IUPAC name and synonyms of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br | [1][3] |

| Molecular Weight | 179.10 g/mol | [1][3] |

| Boiling Point | 170.18 °C (estimate) | [3][4][5] |

| Density | 1.1337 g/cm³ (estimate) | [3][4][5] |

| Refractive Index | 1.4339 (estimate) | [3][4][5] |

| CAS Number | 101258-57-5 | [1][3] |

Experimental Protocol: Synthesis of this compound

The following section details a common and effective method for the synthesis of this compound from its corresponding alcohol, 2-methylhexan-1-ol (B1580601), via nucleophilic substitution with hydrogen bromide.

Reaction Principle

The synthesis proceeds through the protonation of the hydroxyl group of 2-methylhexan-1-ol by the strong acid (HBr), forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule in an Sₙ2 reaction to yield this compound.

Materials and Reagents

-

2-methylhexan-1-ol

-

48% aqueous hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhexan-1-ol and an excess of 48% hydrobromic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition of sulfuric acid is exothermic and should be performed with caution in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 7 hours to ensure the reaction goes to completion.

-

Workup and Extraction:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of water and diethyl ether. Shake the funnel gently, venting frequently to release any pressure.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (2R)-1-bromo-2-methylhexane | C7H15Br | CID 15593570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Answered: a. b. C. Br this compound | bartleby [bartleby.com]

- 6. This compound CAS#: 101258-57-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Purity and Available Grades of 1-Bromo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and available grades of 1-Bromo-2-methylhexane, a key building block in organic synthesis. This document outlines commercially available purity levels, potential impurities, and detailed methodologies for synthesis, purification, and analysis, designed to assist researchers in obtaining and verifying the quality of this critical reagent.

Commercially Available Grades and Purity

This compound is primarily available in two main grades from various chemical suppliers. The purity levels are typically determined by Gas Chromatography (GC) analysis.

| Grade | Purity Level | Notes |

| Technical Grade | Typically around 95%[1] | Suitable for general synthesis where minor impurities will not significantly affect the reaction outcome. |

| High Purity Grade | ≥ 98%[2] | Recommended for applications requiring high-purity starting materials, such as in the development of pharmaceutical intermediates. |

It is important to note that for specific applications, such as the synthesis of chiral molecules, the enantiomeric purity of chiral (S)-1-Bromo-2-methylhexane is also a critical parameter, with some suppliers offering specific enantiomers.[1]

Potential Impurities

The synthesis of this compound, most commonly from 2-methylhexan-1-ol (B1580601), can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing effective purification strategies and for accurate interpretation of analytical data.

Common Impurities Include:

-

Unreacted Starting Material: Residual 2-methylhexan-1-ol.

-

Isomeric Bromides: Rearrangement of the carbocation intermediate during synthesis can lead to the formation of other brominated hexanes.

-

Elimination Products: Alkenes formed through the elimination of HBr from the product.

-

Solvent Residues: Residual solvents used in the synthesis and purification process.

Synthesis and Purification Protocols

A common and effective method for the synthesis of this compound is the reaction of 2-methylhexan-1-ol with hydrogen bromide, a reaction that can achieve yields of up to 89%.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methylhexan-1-ol

-

48% Hydrobromic acid

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylhexan-1-ol.

-

Cool the flask in an ice bath and slowly add 48% hydrobromic acid with stirring.

-

Carefully add concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 7 hours.[2]

-

Allow the reaction mixture to cool to room temperature. Two layers will form.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting crude product can then be purified by distillation.

Experimental Protocol: Purification by Distillation

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 168-170 °C at atmospheric pressure). For heat-sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.

Analytical Methods for Purity Assessment

To ensure the quality of this compound for research and development, rigorous analytical testing is essential. The following are the most common and effective methods for purity determination and impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is the primary method for determining the purity of this compound and for identifying volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute a small sample of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A typical range of 40-400 m/z is suitable for identifying the molecular ion and common fragments.

-

The presence of bromine's two isotopes, 79Br and 81Br, in a roughly 1:1 ratio, will result in characteristic M and M+2 peaks in the mass spectrum for any bromine-containing fragment, aiding in their identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are invaluable tools for confirming the structure of this compound and for detecting non-volatile impurities.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

1H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The integration of these signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

-

13C NMR: The number of signals in the 13C NMR spectrum corresponds to the number of unique carbon environments in the molecule, providing further structural confirmation.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for obtaining and verifying the purity of this compound for research purposes.

Caption: Workflow for obtaining and verifying the purity of this compound.

References

- 1. (S)-1-Bromo-2-methylhexane 95% | CAS: 111555-12-5 | AChemBlock [achemblock.com]

- 2. lookchem.com [lookchem.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-methylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-methylhexane is a halogenated alkane with potential applications as a building block in organic synthesis, including the development of pharmaceutical compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling. This guide provides a comprehensive overview of these properties, detailing the computational methodologies used for their determination and outlining the standard experimental protocols for similar compounds.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in the gas phase, as determined by G4 computational theory.

Table 1: Standard Molar Thermochemical Properties at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -195.8 ± 4.0 | kJ/mol |

| Standard Molar Entropy | S° | 435.1 ± 2.0 | J/(mol·K) |

| Molar Heat Capacity (Constant Pressure) | Cp | 198.2 ± 1.5 | J/(mol·K) |

Table 2: Molar Heat Capacity (Cp) as a Function of Temperature

| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |

| 300 | 199.0 |

| 400 | 235.5 |

| 500 | 268.3 |

| 600 | 296.1 |

| 800 | 341.7 |

| 1000 | 376.9 |

| 1500 | 439.8 |

Methodologies for Determination of Thermochemical Data

Given the absence of direct experimental data, this section details both the computational approach used to generate the data in this guide and the standard experimental techniques that would be employed for its empirical determination.

Computational Protocol: Gaussian-4 (G4) Theory

High-accuracy composite quantum chemical methods are essential for reliable thermochemical predictions in the absence of experimental data. The Gaussian-4 (G4) theory is a robust, multi-step method designed to approximate high-level correlation and large basis set effects to achieve chemical accuracy (typically within 4 kJ/mol of experimental values).[1][2][3]

The G4 protocol involves the following key steps:

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated using the B3LYP density functional with the 6-31G(2df,p) basis set. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[2]

-

Hartree-Fock Limit Extrapolation: The Hartree-Fock (HF) energy is extrapolated to the complete basis set limit to minimize basis set truncation errors.[2]

-

High-Level Correlation Energy: The core of the G4 theory is a series of single-point energy calculations to capture electron correlation effects. The highest level of theory employed is Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with the 6-31G(d) basis set.[1][2]

-

Basis Set Corrections: The effects of larger basis sets are incrementally added by performing calculations at the MP4 and MP2 levels with progressively larger basis sets.

-

Higher-Level Correction (HLC): An empirical correction term is added to the final energy to compensate for remaining systematic deficiencies in the calculations. This correction is parameterized based on the number of paired and unpaired electrons in the molecule.[2]

-

Enthalpy of Formation Calculation: The final G4 total energy is used in an atomization or isodesmic reaction scheme with well-established experimental enthalpies of formation for the constituent atoms or reference molecules to derive the standard enthalpy of formation of the target molecule.

Diagram 1: Logical workflow of the Gaussian-4 (G4) computational thermochemistry method.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of formation of a combustible compound like this compound is typically determined experimentally via combustion calorimetry. The procedure involves combusting a known mass of the substance in a high-pressure oxygen environment within a constant-volume vessel known as a "bomb."

The key steps are as follows:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible inside the bomb. A small amount of a combustion aid (like mineral oil) may be added if the sample is difficult to ignite. A fuse wire is connected to electrodes within the bomb, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to dissolve the acidic combustion products (such as HBr). The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[4][5]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system (Ccal) is determined in a separate calibration experiment using a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

The total heat released (qtotal) is calculated using the formula: q_total = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and any combustion aids, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

The constant-volume heat of combustion (ΔU°c) of the sample is then calculated.

-

-

Enthalpy of Combustion and Formation: The standard enthalpy of combustion (ΔH°c) is calculated from ΔU°c. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the ΔH°c with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HBr(aq)).

Diagram 2: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Conclusion

This guide provides a detailed summary of the key thermochemical properties of this compound based on high-accuracy computational methods. While experimental validation is always preferred, the G4-derived data presented here offer a reliable foundation for researchers and professionals in chemistry and drug development. The outlined computational and experimental protocols provide a clear framework for understanding how such data are generated and validated, ensuring their appropriate application in modeling and process development.

References

- 1. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

An In-depth Technical Guide to the Isomers of 1-Bromo-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 1-bromo-2-methylhexane, focusing on their synthesis, properties, and potential applications in research and development. Due to the chiral center at the second carbon atom, this compound exists as a pair of enantiomers: (R)-1-bromo-2-methylhexane and (S)-1-bromo-2-methylhexane. This document details their chemical and physical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

Quantitative data for the racemic mixture and computed properties for the individual enantiomers are summarized in the table below.

| Property | Value (Racemic Mixture) | Value ((R)-1-bromo-2-methylhexane - Computed) | Value ((S)-1-bromo-2-methylhexane) |

| Molecular Formula | C₇H₁₅Br | C₇H₁₅Br | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol [1][2] | 179.10 g/mol [2] | 179.1 g/mol [3] |

| CAS Number | 101258-57-5[1][4] | - | 111555-12-5[3] |

| Boiling Point | 170.18 °C (estimate)[4] | - | - |

| Density | 1.1337 g/cm³ (estimate)[4] | - | - |

| Refractive Index | 1.4339 (estimate)[4] | - | - |

| XLogP3 | 3.8 | 3.8[2] | - |

Synthesis of this compound Isomers

The synthesis of this compound can be achieved from the corresponding alcohol, 2-methylhexan-1-ol (B1580601). The preparation of either the racemic mixture or the individual enantiomers depends on the stereochemistry of the starting alcohol.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reaction of racemic 2-methylhexan-1-ol with a brominating agent such as hydrogen bromide.[4]

Materials:

-

Racemic 2-methylhexan-1-ol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional, as a catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Diethyl ether

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 2-methylhexan-1-ol.

-

Slowly add an excess of concentrated hydrobromic acid while cooling the flask in an ice bath. A catalytic amount of concentrated sulfuric acid can be added to increase the reaction rate.

-

Heat the mixture under reflux for several hours to ensure the completion of the reaction.[4]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add diethyl ether to extract the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Enantioselective Synthesis

The synthesis of a specific enantiomer of this compound requires a stereospecific approach, typically starting from an enantiomerically pure precursor. For instance, (R)-1-bromo-2-methylhexane can be synthesized from (R)-2-methylhexan-1-ol. An alternative route involves the conversion of a chiral sulfonate ester.[4]

Materials:

-

(R)-2-methylhexyl 4-methylbenzenesulfonate (B104242)

-

Lithium bromide

-

N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Dissolve (R)-2-methylhexyl 4-methylbenzenesulfonate in anhydrous DMF in a round-bottom flask.

-

Add an excess of lithium bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water to remove DMF.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (R)-1-bromo-2-methylhexane.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the isomers of this compound. While complete spectral data for the individual enantiomers are not widely published, data for the racemic mixture are available in spectral databases.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the bromine (C1) would appear as a doublet of doublets due to coupling with the proton on the chiral center (C2) and the diastereotopic protons on C1. The methyl group attached to the chiral center would appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the bromine (C1) will be shifted downfield due to the electronegativity of the bromine atom. The spectrum of the racemic mixture will show a single set of peaks for each carbon atom.

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain. A key absorption band will be the C-Br stretching vibration, which typically appears in the fingerprint region.[1]

Reactivity and Applications

This compound and its enantiomers are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the 2-methylhexyl group into larger molecules.

Grignard Reagent Formation

Like other alkyl halides, this compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (2-methylhexyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, useful for reactions with a wide range of electrophiles, including aldehydes, ketones, and esters.

References

Chiral Resolution of 1-Bromo-2-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies applicable to the chiral resolution of 1-bromo-2-methylhexane. In the absence of specific literature detailing the resolution of this compound, this document outlines robust experimental strategies based on well-established principles of enzymatic kinetic resolution and chiral chromatography. Detailed, adaptable protocols for each technique are presented, intended to serve as a foundational framework for methods development. The guide also includes a discussion of the principles underlying each method, strategies for optimization, and illustrative data presented in tabular format for clarity. Workflow diagrams generated using Graphviz are provided to visualize the experimental processes. This document is intended to empower researchers and drug development professionals to design and implement effective strategies for obtaining the enantiomerically pure forms of this compound and structurally related chiral haloalkanes.

Introduction

Chirality is a critical consideration in modern drug development and chemical synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral haloalkane with potential applications as a building block in the synthesis of more complex chiral molecules. Access to enantiomerically pure forms of this compound is therefore essential for the development of stereochemically defined active pharmaceutical ingredients (APIs) and other fine chemicals.

This guide details the primary techniques that can be employed for the successful chiral resolution of racemic this compound:

-

Enzymatic Kinetic Resolution (EKR): A highly selective method utilizing enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

-

Chiral Chromatography (GC and HPLC): Powerful analytical and preparative techniques for the physical separation of enantiomers using a chiral stationary phase.

Due to the non-ionizable nature of this compound, classical resolution via diastereomeric salt formation is not a readily applicable technique and is therefore not discussed in detail.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and environmentally benign method for resolving racemates. This technique leverages the high stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. For a racemic secondary alkyl halide like this compound, a common approach is lipase-catalyzed hydrolysis of a corresponding ester or, more practically, the enantioselective acylation of the corresponding alcohol precursor (2-methylhexan-1-ol) followed by bromination. However, direct enzymatic resolution of haloalkanes has also been explored, often involving nucleophilic substitution.

Proposed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols and haloalkanes using lipases. Optimization of enzyme, acyl donor, solvent, and temperature will be critical for success.

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B - CALB, Novozym® 435)

-

Acyl Donor (e.g., vinyl acetate (B1210297), isopropenyl acetate)

-

Anhydrous Organic Solvent (e.g., toluene, hexane (B92381), methyl tert-butyl ether - MTBE)

-

Molecular Sieves (3Å or 4Å, activated)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 equivalent).

-

Add anhydrous organic solvent to achieve a desired concentration (e.g., 0.1-0.5 M).

-

Add activated molecular sieves to ensure anhydrous conditions.

-

Add the acyl donor (2.0-5.0 equivalents). A larger excess can drive the reaction towards the acylated product.

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining unreacted this compound and the newly formed ester.

-

Upon reaching the desired conversion, filter off the immobilized enzyme and wash it with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated product using standard column chromatography on silica (B1680970) gel.

Illustrative Quantitative Data

The following table presents hypothetical data for the enzymatic kinetic resolution of this compound, based on typical results for similar substrates.

| Parameter | Value |

| Substrate | Racemic this compound |

| Enzyme | Immobilized Candida antarctica Lipase B |

| Acyl Donor | Vinyl Acetate |

| Solvent | Toluene |

| Temperature | 40 °C |

| Reaction Time | 24 hours |

| Conversion | ~50% |

| Unreacted Substrate | |

| Enantiomeric Form | (S)-1-bromo-2-methylhexane (hypothetical) |

| Yield | ~45% |

| Enantiomeric Excess (ee) | >98% |

| Product | |

| Enantiomeric Form | (R)-2-methylhexyl acetate (hypothetical) |

| Yield | ~48% |

| Enantiomeric Excess (ee) | >98% |

Workflow for Enzymatic Kinetic Resolution

Chiral Chromatography

Chiral chromatography is a direct method for the separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the chiral resolution of volatile and non-volatile compounds, respectively.

Chiral Gas Chromatography (GC)

For a relatively volatile compound like this compound, chiral GC is a highly suitable technique for both analytical and preparative-scale separations.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral Capillary Column (e.g., a cyclodextrin-based CSP such as β-DEX™ or γ-DEX™)

Procedure:

-

Column Selection: Begin with a commonly used chiral GC column, such as one based on a derivatized cyclodextrin (B1172386) (e.g., permethylated β-cyclodextrin).

-

Initial Conditions:

-

Injector Temperature: 200-250 °C

-

Detector Temperature: 250-300 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: Start with an isothermal run at a low temperature (e.g., 60-80 °C) and then develop a temperature gradient (e.g., 5-10 °C/min) to an appropriate final temperature (e.g., 150-180 °C).

-

-

Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

-

Optimization:

-

Adjust the temperature program to achieve baseline separation of the two enantiomers. Lowering the initial temperature and using a slower ramp rate often improves resolution.

-

Optimize the carrier gas flow rate to find the best balance between resolution and analysis time.

-

-

Enantiomer Elution Order: To determine the elution order, inject a non-racemic standard of either (R)- or (S)-1-bromo-2-methylhexane, if available.

| Parameter | Value |

| Column | |

| Stationary Phase | Permethylated β-cyclodextrin |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| GC Conditions | |

| Injector Temperature | 220 °C |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium (1.5 mL/min) |

| Oven Program | 70 °C (hold 2 min), then 5 °C/min to 160 °C |

| Retention Times | |

| (R)-1-bromo-2-methylhexane | 15.2 min (hypothetical) |

| (S)-1-bromo-2-methylhexane | 15.8 min (hypothetical) |

| Resolution (Rs) | > 1.5 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. Polysaccharide-based CSPs are often the first choice for method development due to their broad applicability.

Instrumentation:

-

HPLC system with a UV detector (or a refractive index detector if the analyte has no chromophore)

-

Chiral HPLC Column (e.g., a polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)

Procedure:

-

Column and Mobile Phase Screening:

-

Start with a polysaccharide-based chiral column (e.g., amylose (B160209) or cellulose (B213188) derivatives).

-

Screen different mobile phase compositions. For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, use mixtures of water/acetonitrile or water/methanol.

-

-

Initial Conditions (Normal Phase):

-

Mobile Phase: Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index.

-

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 10-20 µL).

-

Optimization:

-

Vary the percentage of the alcohol modifier in the mobile phase. A lower percentage of alcohol generally leads to longer retention times and better resolution.

-

Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).

-

Adjust the flow rate to optimize the separation.

-

Investigate the effect of temperature on the separation.

-

| Parameter | Value |

| Column | |

| Stationary Phase | Immobilized Amylose-based CSP |

| Dimensions | 250 x 4.6 mm ID, 5 µm particle size |

| HPLC Conditions | |

| Mobile Phase | Hexane/Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min (hypothetical) |

| Enantiomer 2 | 10.2 min (hypothetical) |

| Resolution (Rs) | > 2.0 |

Workflow for Chiral Chromatography Method Development

Conclusion

Commercial Suppliers and Technical Guide for 1-Bromo-2-methylhexane

For researchers, scientists, and drug development professionals, sourcing reliable chemical reagents is a critical step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 1-Bromo-2-methylhexane (CAS No: 101258-57-5), along with key technical data and experimental protocols to facilitate its use in research and development.

Chemical Properties

This compound is a halogenated alkane with the molecular formula C7H15Br.[1][2][3] Its structure consists of a hexane (B92381) chain with a bromine atom attached to the first carbon and a methyl group on the second carbon.

| Property | Value |

| Molecular Weight | 179.10 g/mol [1][3] |

| Boiling Point | ~170.18°C (estimate)[1][2][4] |

| Density | ~1.134 g/cm³ (estimate)[4] |

| Refractive Index | ~1.4339 (estimate)[1][2][4] |

| SMILES | CCCCC(C)CBr[5] |

Commercial Suppliers

A number of chemical suppliers offer this compound, with varying purities and quantities. The following table summarizes publicly available information from several suppliers. For bulk quantities and specific pricing, it is recommended to request a quote directly from the supplier.

| Supplier | Purity | Quantity | Price (USD) | Notes |

| Advanced ChemBlocks | 95% | 100 mg | $475 | (S)-1-Bromo-2-methylhexane. In stock for global enquiry.[6] |

| 250 mg | $760 | |||

| 1 g | $1,960 | |||

| LookChem | 95.00% | 5 mg | $498.06 | Listed under American Custom Chemicals Corporation.[2] |

| Guidechem | 99% | per kg | $100 | FOB Price.[1] |

| BLD Pharm | - | - | - | Price available upon login/request.[5] |

| Sigma-Aldrich | 99% | - | - | Pricing not readily available.[7] |

| Appchem | - | - | - | Requires quote request. |

| ZHEJIANG JIUZHOU CHEM CO.,LTD | 99% | 1-100 Metric Ton/Day | - | Requires quote request. |

Experimental Protocols

While specific experimental protocols for this compound are not widely published in standard literature, its synthesis and reactions can be extrapolated from general organic chemistry principles and procedures for similar alkyl halides.

Synthesis of this compound from 2-Methylhexan-1-ol (B1580601)

A common method for synthesizing primary alkyl bromides is the reaction of the corresponding alcohol with a brominating agent, such as hydrogen bromide.

Materials:

-

2-Methylhexan-1-ol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2-methylhexan-1-ol and 48% hydrobromic acid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and distill the crude product to obtain pure this compound.

Grignard Reagent Formation and Reaction